molecular formula C11H19ClN2O2 B1478737 2-Chloro-1-(4-morpholinopiperidin-1-yl)ethan-1-one CAS No. 1107645-57-7

2-Chloro-1-(4-morpholinopiperidin-1-yl)ethan-1-one

Cat. No. B1478737
CAS RN: 1107645-57-7
M. Wt: 246.73 g/mol
InChI Key: MNNZHSOLUZQAGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Chloro-1-(4-morpholinopiperidin-1-yl)ethan-1-one” is a chemical compound with the molecular formula C11H19ClN2O2 and a molecular weight of 246.73 g/mol .

Scientific Research Applications

Drug Discovery

The compound could potentially be used in drug discovery. The presence of morpholine and piperidine rings suggests potential for interesting biological properties . Morpholine and piperidine are common functional groups found in many bioactive molecules .

Organic Synthesis

The compound could be used in organic synthesis. The combination of a chlorinated propanone and heterocyclic rings (morpholine and piperidine) is uncommon. This suggests the possibility of unique reactivity or functional properties.

Material Science

The compound could potentially be used in material science. Its versatile nature enables applications in various fields.

Pharmaceutical Testing

The compound could be used for pharmaceutical testing . High-quality reference standards are crucial for accurate results .

Synthesis of Related Compounds

The compound could be used in the synthesis of related compounds. Synthetic methods exist for the creation of similar molecules containing chloropropanones and morpholine/piperidine rings.

Investigation of Decomposition Pathways

The compound could be used to investigate decomposition pathways. Chloropropanones can undergo hydrolysis under acidic or basic conditions to break down the carbonyl group.

properties

IUPAC Name

2-chloro-1-(4-morpholin-4-ylpiperidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19ClN2O2/c12-9-11(15)14-3-1-10(2-4-14)13-5-7-16-8-6-13/h10H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNNZHSOLUZQAGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCOCC2)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-(4-morpholinopiperidin-1-yl)ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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